molecular formula C8H10Br2N2O3 B8296820 Ethyl 3,5-dibromo-1-(methoxymethyl)-1H-pyrazole-4-carboxylate

Ethyl 3,5-dibromo-1-(methoxymethyl)-1H-pyrazole-4-carboxylate

Cat. No. B8296820
M. Wt: 341.98 g/mol
InChI Key: WYVOENCBEGFZDW-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

To a tetrahydrofuran (262 mL) solution of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate (20.93 g, 703 mmol) was added N,N-diisopropylethylamine (24.5 mL, 141 mmol), and chloromethyl methyl ether (6.42 mL, 84.3 mmol) was added dropwise while cooling on ice, and stirred at room temperature for one hour. After the reaction was completed, water was added while cooling on ice, the reaction mixture was extracted with ethyl acetate, the organic layer was dried over magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate=3/1) to obtain the title compound (23.4 g, 68.5 mmol).
Quantity
262 mL
Type
reactant
Reaction Step One
Quantity
20.93 g
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Quantity
6.42 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5]CC[CH2:2]1.[Br:6][C:7]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:10]([Br:17])[NH:9][N:8]=1.C(N(CC)C(C)C)(C)C.COCCl>O>[Br:17][C:10]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:7]([Br:6])[N:8]([CH2:2][O:1][CH3:5])[N:9]=1

Inputs

Step One
Name
Quantity
262 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
20.93 g
Type
reactant
Smiles
BrC1=NNC(=C1C(=O)OCC)Br
Name
Quantity
24.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
6.42 mL
Type
reactant
Smiles
COCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NN(C(=C1C(=O)OCC)Br)COC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68.5 mmol
AMOUNT: MASS 23.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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